molecular formula C18H18FN5O B12247665 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline

Cat. No.: B12247665
M. Wt: 339.4 g/mol
InChI Key: LUIZTJMPHDVSRW-UHFFFAOYSA-N
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Description

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline is a complex organic compound that features a quinazoline core structure substituted with a piperidine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

The oxadiazole moiety is synthesized separately, typically through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The final step involves coupling the oxadiazole moiety with the quinazoline-piperidine intermediate under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinazoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

Uniqueness

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H18FN5O

Molecular Weight

339.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H18FN5O/c19-13-3-4-15-14(9-13)16(21-10-20-15)24-7-5-12(6-8-24)18-23-22-17(25-18)11-1-2-11/h3-4,9-12H,1-2,5-8H2

InChI Key

LUIZTJMPHDVSRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=NC5=C4C=C(C=C5)F

Origin of Product

United States

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